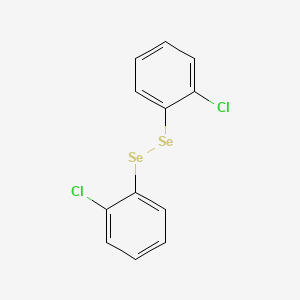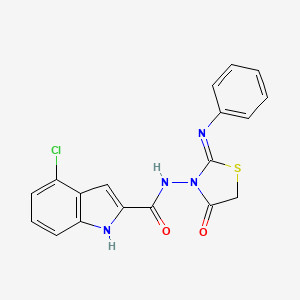
4-Chloro-N-(4-oxo-2-(phenylimino)thiazolidin-3-yl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(4-oxo-2-(phenylimino)thiazolidin-3-yl)-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a thiazolidine ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-oxo-2-(phenylimino)thiazolidin-3-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-1H-indole-2-carboxylic acid with 2-aminothiazolidin-4-one in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(4-oxo-2-(phenylimino)thiazolidin-3-yl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-Chloro-N-(4-oxo-2-(phenylimino)thiazolidin-3-yl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(4-oxo-2-(phenylimino)thiazolidin-3-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide
- 2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide
- 4-Methyl-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide
Uniqueness
4-Chloro-N-(4-oxo-2-(phenylimino)thiazolidin-3-yl)-1H-indole-2-carboxamide is unique due to the presence of both an indole ring and a thiazolidine ring in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
72549-04-3 |
|---|---|
Formule moléculaire |
C18H13ClN4O2S |
Poids moléculaire |
384.8 g/mol |
Nom IUPAC |
4-chloro-N-(4-oxo-2-phenylimino-1,3-thiazolidin-3-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H13ClN4O2S/c19-13-7-4-8-14-12(13)9-15(21-14)17(25)22-23-16(24)10-26-18(23)20-11-5-2-1-3-6-11/h1-9,21H,10H2,(H,22,25) |
Clé InChI |
CABKKYYRDMTOBY-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)NC(=O)C3=CC4=C(N3)C=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


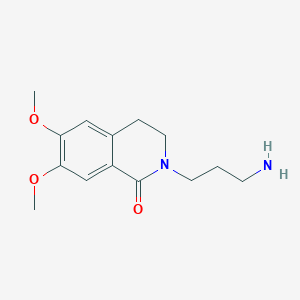
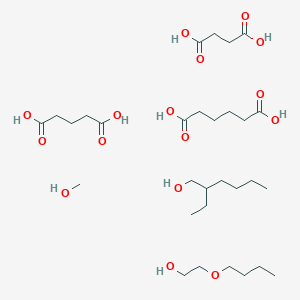
![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)
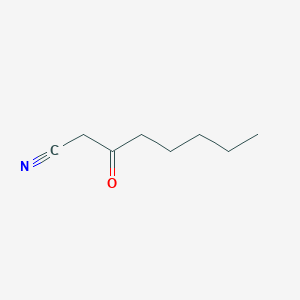
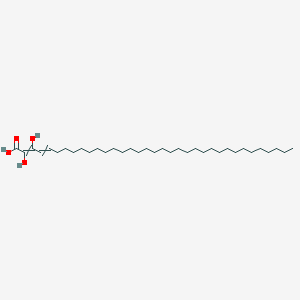
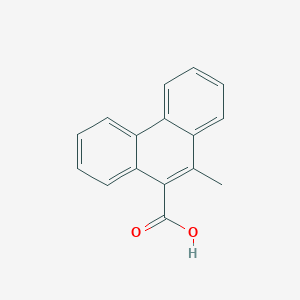
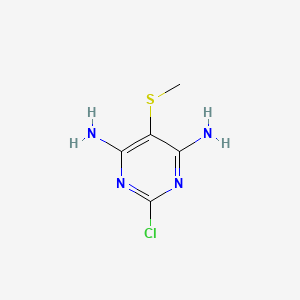
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
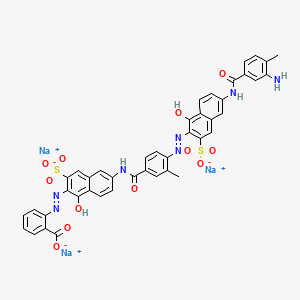
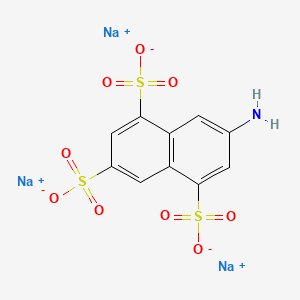
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
